4-Cyano-3,5-dimethylphenylboronic acid
Description
Foundational Principles and Reactivity Paradigms of Boronic Acid Derivatives
Structurally, boronic acids [R-B(OH)₂] are characterized by a boron atom bonded to an organic substituent (such as an aryl group) and two hydroxyl groups. The boron atom in these compounds is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the molecular plane. nih.govbldpharm.com This electron deficiency makes boronic acids act as mild Lewis acids, a key feature that governs their reactivity. bldpharm.com
The primary reactivity paradigm of arylboronic acids is their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction involves three fundamental steps:
Oxidative Addition: The palladium(0) catalyst inserts into the bond of an organic halide (Ar-X), forming a Pd(II) species.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex.
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Beyond the Suzuki-Miyaura reaction, the utility of boronic acids extends to other significant transformations, including Chan-Lam coupling (forming carbon-heteroatom bonds) and the Petasis reaction. Their stability to air and moisture, coupled with their general ease of handling, makes them highly attractive reagents in both academic and industrial laboratories. sigmaaldrich.com
Historical Development and Expanding Utility of Organoboron Compounds in Chemical Transformations
The journey of organoboron compounds began long before their widespread application. The first synthesis of a boronic acid was reported by Edward Frankland in 1860. nih.gov However, for nearly a century, their synthetic potential remained largely unexplored.
A pivotal moment came with the work of Herbert C. Brown in the mid-20th century on hydroboration, the addition of a boron-hydride bond across a double or triple bond, which provided a versatile route to organoboranes. sigmaaldrich.com This discovery, for which Brown was awarded the Nobel Prize in Chemistry in 1979, laid the groundwork for the extensive use of organoboron reagents. sigmaaldrich.combldpharm.com
The development that truly catapulted arylboronic acids into the mainstream of organic synthesis was the Suzuki-Miyaura cross-coupling reaction, first reported by Akira Suzuki and Norio Miyaura in 1979. nbinno.com The reaction's reliability, mild conditions, and broad functional group tolerance led to its widespread adoption. For this groundbreaking work, Akira Suzuki shared the Nobel Prize in Chemistry in 2010. sigmaaldrich.combldpharm.com
Since these foundational discoveries, the utility of organoboron compounds has expanded dramatically. In medicinal chemistry, the boronic acid functional group is present in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade), which is used to treat multiple myeloma. Their unique ability to form reversible covalent bonds with diols has also been exploited in the development of sensors and drug delivery systems. In materials science, arylboronic acids are used to construct complex conjugated systems for applications in electronics and photonics. nbinno.com
Properties
IUPAC Name |
(4-cyano-3,5-dimethylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO2/c1-6-3-8(10(12)13)4-7(2)9(6)5-11/h3-4,12-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOJCKXRQXGIOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)C#N)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601267605 | |
| Record name | B-(4-Cyano-3,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601267605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911210-53-2 | |
| Record name | B-(4-Cyano-3,5-dimethylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=911210-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(4-Cyano-3,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601267605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Reactivity and Mechanistic Investigations of 4 Cyano 3,5 Dimethylphenylboronic Acid in C C Bond Formations
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds with high efficiency and functional group tolerance. Among these, the Suzuki-Miyaura coupling is one of the most widely utilized methods for constructing biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. mdpi.comtum.de These reactions typically involve the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base. researchgate.netysu.am The versatility of this methodology allows for the coupling of a diverse range of substrates, including those with significant steric hindrance or challenging electronic properties, such as 4-cyano-3,5-dimethylphenylboronic acid. The unique structure of this compound, featuring both an electron-withdrawing cyano group and sterically demanding ortho-methyl groups, presents specific challenges and opportunities in C-C bond formation, necessitating tailored catalyst systems and reaction conditions.
Suzuki-Miyaura Coupling: Scope, Substrate Diversity, and Catalyst Systems
The Suzuki-Miyaura reaction is a robust and versatile tool for C-C bond formation, accommodating a wide variety of substrates. nih.govnih.gov The scope of the reaction with respect to this compound involves its coupling with various aryl and heteroaryl halides. Due to the stability and commercial availability of many organoboron reagents, they are frequently employed in synthesis. nih.gov The success of these couplings, especially with challenging substrates, is highly dependent on the catalyst system, which typically consists of a palladium source and a supporting ligand.
Substrate Diversity: The reaction is compatible with a broad range of coupling partners. Aryl halides (iodides, bromides, and chlorides) and triflates are common electrophiles. libretexts.orgresearchgate.net The reaction's functional group tolerance allows for the presence of various substituents on the coupling partners. nih.govnih.gov For instance, substrates bearing esters, ketones, and nitro groups can often be used without the need for protecting groups. The coupling of nitrogen-rich heterocycles, which can be challenging due to potential catalyst inhibition, has been successfully achieved using specialized catalyst systems. nih.gov
Catalyst Systems: The choice of catalyst is critical for achieving high yields, particularly with sterically hindered or electronically deactivated substrates. Modern catalyst systems often employ bulky, electron-rich phosphine ligands that promote the key steps of the catalytic cycle. nih.govnih.gov Ligands such as SPhos and XPhos have demonstrated high activity, enabling reactions at low catalyst loadings and even at room temperature for reactive substrates like aryl chlorides. nih.gov The development of pre-catalysts, which are stable and generate the active catalytic species in situ, has also enhanced the reliability and scope of the Suzuki-Miyaura coupling. nih.gov For sterically demanding couplings, specialized ligands and conditions are often necessary to overcome the spatial constraints around the reaction center. researchgate.netresearchgate.net
Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Substituted Arylboronic Acids
| Catalyst/Precatalyst | Ligand | Base | Solvent System | Temperature (°C) | Substrate Type | Reference |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/EtOH/H₂O | Reflux | Aryl Chloride | |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | n-Butanol | 100 | Heteroaryl Halide | nih.gov |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | Dioxane/H₂O | 100 | Indazole Halide | nih.gov |
| Pd/BI-DIME | BI-DIME | - | - | - | Sterically Hindered | researchgate.net |
The reactivity of this compound in Suzuki-Miyaura coupling is significantly modulated by the interplay of electronic and steric factors inherent to its structure.
Electron-Withdrawing Cyano Group: The cyano (-CN) group is strongly electron-withdrawing, which decreases the nucleophilicity of the arylboronic acid. researchgate.net In the context of the Suzuki-Miyaura reaction, electron-poor arylboronic acids have often been considered challenging coupling partners, sometimes leading to lower yields or requiring more forcing conditions compared to their electron-rich or electron-neutral counterparts. nih.gov The reduced electron density on the ipso-carbon atom attached to the boron can slow down the crucial transmetalation step, which is often the rate-determining step of the catalytic cycle. nih.gov However, under certain conditions, particularly in nickel-catalyzed systems, electron-deficient arylboronic acids have been shown to react faster than electron-rich ones. nih.gov The cyano group's electronic effect necessitates careful optimization of the catalyst, ligand, and base to facilitate efficient transfer of the aryl group from boron to the palladium center. researchgate.net
Steric Hindrance from Dimethyl Groups: The two methyl groups positioned ortho to the boronic acid moiety introduce significant steric bulk around the reaction center. This steric hindrance can impede the approach of the bulky palladium complex, thereby slowing the rate of transmetalation. researchgate.netresearchgate.net The synthesis of biaryls with multiple ortho substituents is a well-known challenge in cross-coupling chemistry. researchgate.net To overcome this steric impediment, highly active catalyst systems are required. These systems often feature bulky, electron-rich monophosphine ligands which promote the formation of a monoligated palladium(0) species, L₁Pd(0), believed to be the most active catalytic species. researchgate.netresearchgate.net These ligands can facilitate both the oxidative addition and the subsequent steps of the cycle by creating a less crowded coordination sphere on the palladium center, thereby accommodating the hindered boronic acid. researchgate.net
Achieving high efficiency in the Suzuki-Miyaura coupling of substituted arylboronic acids like this compound hinges on the careful optimization of reaction parameters and the strategic selection of ligands.
Optimization of Reaction Conditions: Key variables that are typically optimized include the choice of palladium precursor, ligand, base, solvent, and temperature.
Base: The base plays a crucial role in activating the boronic acid for transmetalation. researchgate.net Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The strength and nature of the base can significantly impact reaction rates and yields, with phosphates often being effective for challenging couplings. nih.gov
Solvent: A variety of solvents can be employed, often consisting of a mixture of an organic solvent (e.g., toluene, dioxane, THF) and water. The aqueous phase is important for dissolving the base and facilitating the formation of the active boron species. wordpress.comnih.gov
Temperature: While many modern catalyst systems allow for reactions at room temperature, hindered or deactivated substrates may require elevated temperatures to achieve reasonable reaction rates. nih.govmdpi.com
Ligand Design: The ligand is arguably the most critical component of the catalyst system, profoundly influencing its activity, stability, and selectivity. For challenging substrates, bulky and electron-rich biarylphosphine ligands are particularly effective. nih.govnih.gov
Bulk: Steric bulk on the ligand promotes the formation of coordinatively unsaturated palladium complexes, which are highly reactive in oxidative addition. It also facilitates the reductive elimination step. researchgate.net
Electron-donating Ability: Electron-rich ligands increase the electron density on the palladium center, which enhances the rate of oxidative addition of the aryl halide. nih.gov
Ligand Architectures: Dialkylbiarylphosphine ligands (e.g., SPhos, RuPhos, XPhos) have been designed to possess these features and have proven to be exceptionally effective for a wide range of Suzuki-Miyaura couplings, including those involving sterically hindered and electron-poor substrates. nih.govnih.govscilit.com The specific architecture of the ligand can be tuned to control regioselectivity in certain reactions, such as the coupling of allylboronates. nih.govacs.org
Table 2: Effect of Ligand Choice on Suzuki-Miyaura Coupling
| Ligand | Key Features | Application | Reference |
| SPhos | Bulky, Electron-Rich Dialkylbiarylphosphine | General for hindered and deactivated substrates | nih.gov |
| RuPhos | Bulky, Electron-Rich Dialkylbiarylphosphine | Good for regioselectivity control | nih.gov |
| BI-DIME | Biaryl Phosphacycle | Synthesis of extremely hindered biaryls | researchgate.net |
| HandaPhos | Biphenyl-based phosphine | Effective in aqueous micellar media | researchgate.net |
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org The transmetalation and reductive elimination steps are critical for the formation of the new C-C bond.
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium(II) center. chemrxiv.org The precise mechanism of transmetalation has been a subject of extensive study. It is widely accepted that a base is required to activate the boronic acid. researchgate.net Two primary pathways have been proposed:
Boronate Pathway (Path A): The base reacts with the neutral boronic acid to form a more nucleophilic tetracoordinate "ate" complex (a boronate). This boronate then reacts with the arylpalladium(II) halide complex formed after oxidative addition. nih.gov
Oxo-Palladium Pathway (Path B): The base (typically hydroxide in aqueous media) reacts with the arylpalladium(II) halide complex to form a more reactive arylpalladium(II) hydroxide complex. This hydroxo complex then reacts with the neutral boronic acid. wordpress.comnih.gov
Reductive Elimination: This is the final, bond-forming step where the two organic groups on the palladium(II) center are coupled, forming the biaryl product and regenerating the palladium(0) catalyst. libretexts.orgchemrxiv.org
The reaction proceeds from a cis-diarylpalladium(II) complex. If the complex is in a trans configuration after transmetalation, it must first isomerize to the cis form. libretexts.org
Kinetic studies have shown that this step follows first-order kinetics, indicating an intramolecular process. libretexts.org
Isotopic labeling experiments have confirmed that the elimination is intramolecular, with no crossover products observed between different palladium complexes. libretexts.org
The reductive elimination step generally retains the stereochemistry of the organic partners. libretexts.org
Rhodium-Catalyzed Additions and Conjugate Reactions:Mechanistic investigations or synthetic applications involving this compound in rhodium-catalyzed addition or conjugate reactions have not been reported in the searched scientific papers.
While general methodologies exist for the reaction types listed, the user's explicit instruction to focus solely on this compound and to not introduce information outside the specified scope prevents the inclusion of data from analogous, but different, chemical compounds. Generating an article under these constraints would require speculation or the fabrication of data, which falls outside the scope of scientifically accurate reporting.
Further investigation into this specific reagent may be warranted in a laboratory setting to explore its reactivity and potential applications in these modern catalytic methods. However, based on currently accessible information, the requested article cannot be produced.
Catalytic Applications of Arylboronic Acids in Organic Transformations
Boronic Acid-Catalyzed Dehydration and Condensation Reactions
There is no available scientific literature that describes the use of 4-Cyano-3,5-dimethylphenylboronic acid as a catalyst for dehydration or condensation reactions. While arylboronic acids, in general, are known to catalyze such transformations, specific studies involving the title compound have not been reported.
Role of Boronic Acids as Lewis Acid Organocatalysts
No research could be found that investigates or establishes the role of this compound as a Lewis acid organocatalyst. The electronic properties of the cyano and dimethyl groups on the phenyl ring would theoretically influence its Lewis acidity, but its practical application in this context has not been explored in published studies.
Applications in Asymmetric Organocatalysis
There are no reports on the application of this compound in the field of asymmetric organocatalysis. Chiral boronic acids are utilized in asymmetric synthesis; however, the achiral nature of this compound, and a lack of studies employing it as a co-catalyst or precursor for chiral catalysts, means no data is available for this section.
Computational and Theoretical Studies on 4 Cyano 3,5 Dimethylphenylboronic Acid and Substituted Phenylboronic Acids
Quantum Mechanical Analysis of Electronic Structure and Reactivity
Quantum mechanical calculations are instrumental in elucidating the electronic characteristics that govern the reactivity of arylboronic acids. By modeling the distribution of electrons and the nature of molecular orbitals, these methods can predict how a molecule will interact with other reagents.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.netnih.gov
Theoretical analyses of arylboronic acids and related compounds have shown that substituents on the phenyl ring significantly influence the HOMO and LUMO energy levels. researchgate.net For instance, in a study of 3-cyanophenylboronic acid, the HOMO-LUMO energy gap was calculated to be approximately 5.66 eV using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. researchgate.net This value is comparable to those determined for other phenylboronic acid derivatives, such as 4-(methoxycarbonyl)-phenylboronic acid (5.39 eV). researchgate.netlongdom.org The specific placement of the electron-withdrawing cyano group and the electron-donating methyl groups on 4-cyano-3,5-dimethylphenylboronic acid would be expected to modulate these orbital energies, thereby fine-tuning its reactivity.
A detailed theoretical analysis of various arylboronic acids has provided insights into the properties of the isolated synthons, including HOMO-LUMO energies. nih.gov Such studies are critical for understanding the assembly of these molecules into more complex structures. researchgate.netnih.gov The computed HOMO-LUMO energy demonstrates that charge exchange can occur within the molecule, and a small energy gap is indicative of a chemically reactive molecule. nih.gov
Table 1: Representative Calculated HOMO-LUMO Energy Gaps for Phenylboronic Acid Derivatives This table is for illustrative purposes and the values are taken from different computational studies.
| Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| 3-Cyanophenylboronic acid | DFT/B3LYP/6-311++G(d,p) | - | - | 5.66 researchgate.net |
| 4-(Methoxycarbonyl)phenylboronic acid | - | - | - | 5.39 longdom.org |
| Paracetamol (for comparison) | - | - | - | 5.24 researchgate.net |
| Methoxy-substituted aniline (B41778) (for comparison) | - | - | - | 5.131 researchgate.net |
The distribution of charge within a molecule is described by its dipole moment, while polarizability and hyperpolarizability characterize the molecule's response to an external electric field. These properties are crucial for understanding intermolecular interactions and the potential for non-linear optical (NLO) applications. libretexts.orgresearchgate.net
Computational studies on molecules like 3-cyanophenylboronic acid have calculated these properties. longdom.org The ground state dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) are determined to understand the electronic communication between different parts of the molecule, often driven by intramolecular charge transfer. longdom.orgresearchgate.net For 3-cyanophenylboronic acid, these parameters have been computed using both Hartree-Fock (HF) and DFT methods. longdom.org The calculated dipole moment and first-order hyperpolarizability can indicate that a molecule possesses non-linear optical properties. researchgate.net The molecular electrostatic potential (MEP) is another useful tool derived from these calculations, providing a visual representation of the charge distribution and reactive sites of a molecule. researchgate.net
Table 2: Calculated Electronic Properties for 3-Cyanophenylboronic Acid This table is for illustrative purposes and the values are taken from a computational study.
| Property | Computational Method | Value |
| Dipole Moment (μ) | DFT/B3LYP/6-311++G(d,p) | Value not specified in search results |
| Polarizability (α) | DFT/B3LYP/6-311++G(d,p) | Value not specified in search results |
| First-order Hyperpolarizability (β) | DFT/B3LYP/6-311++G(d,p) | Value not specified in search results |
Conformational Landscape and Energetics of Arylboronic Acids
Arylboronic acids can exist in different spatial arrangements, or conformations, due to the rotation around the carbon-boron and boron-oxygen bonds. Understanding the relative energies of these conformers is essential, as the most stable conformation will dictate the molecule's predominant shape and reactivity.
Computational studies have explored the conformational landscape of phenylboronic acid derivatives. For 3-cyanophenylboronic acid, a potential energy surface (PES) scan as a function of the dihedral angles of the hydroxyl groups (C1-B-O1-H and C1-B-O2-H) has been performed using DFT. researchgate.netlongdom.org These calculations typically identify several low-energy conformers, often denoted as anti-syn, syn-anti, syn-syn, and anti-anti, based on the orientation of the O-H bonds relative to the B-C bond. researchgate.net
For 3-cyanophenylboronic acid, the anti-syn conformer was found to be the most stable, with the other conformers being slightly higher in energy. researchgate.netlongdom.org The energy differences between these conformers are generally small, on the order of a few kcal/mol. researchgate.netlongdom.org The inclusion of all significant low-energy conformations is crucial for the accurate computational determination of properties like the pKa. mdpi.com
Table 3: Relative Energies of 3-Cyanophenylboronic Acid Conformers This table is for illustrative purposes and the values are taken from a computational study.
| Conformer | Relative Energy (kcal/mol) (HF/6-311++G(d,p)) | Relative Energy (kcal/mol) (DFT/B3LYP/6-311++G(d,p)) |
| anti-syn | 0.000 | 0.000 |
| syn-anti | 0.227 | 0.248 |
| syn-syn | 1.078 | 1.465 |
| anti-anti | 4.577 | 3.855 |
Prediction and Analysis of Acidity Constants (pKa) and Substituent Effects
The acidity of a boronic acid, quantified by its pKa value, is a fundamental property that influences its behavior in many applications, particularly in aqueous solutions and biological systems. Computational methods have become increasingly important for predicting the pKa of arylboronic acids and understanding how substituents on the aromatic ring affect acidity. researchgate.net
The acidity of substituted benzoic acids, a related class of compounds, is well-understood to be influenced by electron-donating and electron-withdrawing groups. openstax.org Electron-withdrawing groups, like the cyano group, generally increase acidity (lower pKa) by stabilizing the resulting carboxylate anion. openstax.org Conversely, electron-donating groups, such as methyl groups, tend to decrease acidity (higher pKa). pharmaguideline.com In this compound, these opposing effects would both be at play.
Computational models, such as the COSMO-RS model, have been used to predict the pKa of monosubstituted phenylboronic acids in aqueous solution with reasonable accuracy. researchgate.net However, accurate pKa prediction for arylboronic acids can be challenging, and it is often necessary to consider the different conformations of both the acid and its conjugate base. mdpi.com The relationship between the pKa of monosubstituted phenylboronic acids and their substituents can often be described using a Hammett plot. researchgate.net It is generally observed that arylboronic acids are more acidic (lower pKa) than alkylboronic acids. mdpi.com
Table 4: Experimental pKa Values for Selected Substituted Phenylboronic Acids This table is for illustrative purposes and the values are taken from various sources.
| Compound | pKa |
| Phenylboronic acid | 8.8 researchgate.net |
| 3-Acetamidophenylboronic acid | 8.5 researchgate.net |
| 2-Formylphenylboronic acid | 7.5 researchgate.net |
| 3-Pyridylboronic acid | 4.0 researchgate.net |
Insights from Density Functional Theory (DFT) Calculations on Reaction Intermediates and Transition States
DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions, including those involving arylboronic acids like the Suzuki-Miyaura cross-coupling reaction. researchgate.netacs.org These calculations can map out the energy profile of a reaction, identifying the structures and energies of intermediates and transition states.
For the Suzuki-Miyaura reaction, DFT studies have been used to model the catalytic cycle, often involving a palladium catalyst. researchgate.netacs.org These studies have investigated alternative catalytic cycles and have helped to elucidate the role of various species in the reaction, such as the base. researchgate.netacs.org The calculations can provide detailed information about the geometry of transition states, for example, showing how the aryl group is transferred from the boron atom to the palladium center. researchgate.netacs.org
DFT calculations have also been employed to understand the decomposition of arylboronic acids, such as through protodeboronation. nih.govacs.org These studies have revealed different pathways for decomposition that are dependent on factors like pH. nih.govacs.org By understanding the energetics of these processes, it is possible to predict the stability of boronic acids under different reaction conditions.
Emerging Research Directions and Future Perspectives in 4 Cyano 3,5 Dimethylphenylboronic Acid Chemistry
Development of Novel Transition-Metal-Free Methodologies
While palladium-catalyzed reactions like the Suzuki-Miyaura coupling are mainstays of organic synthesis, the development of transition-metal-free alternatives is a significant goal for creating more sustainable and cost-effective processes. nih.govnih.gov Research into this area for compounds like 4-Cyano-3,5-dimethylphenylboronic acid is a promising frontier.
One key area of exploration is the Chan-Lam coupling, which typically uses copper to form carbon-heteroatom bonds. organic-chemistry.orgnih.gov Recent advancements have demonstrated that these types of C-N bond formations can be achieved under photoinduced, transition-metal-free conditions. acs.org For instance, a photoinduced Chan-Evans-Lam-type coupling between arylboronic acids and dioxazolones as an amide source has been reported. acs.org Applying this methodology to this compound could enable the synthesis of novel N-arylamides without the need for transition metals.
Furthermore, the generation of aryl radicals from arylboronic acids via oxidative carbon-boron bond cleavage presents another metal-free pathway. nih.gov Photocatalysis, using visible light and organic dyes, can initiate the formation of aryl radicals from arylboronic acids, which can then participate in various C-C bond-forming reactions. researchgate.net For example, a novel metal-free coupling has been developed between photochemically generated nitrile imine intermediates and aryl boronic acids, representing the first direct reaction between a boronic acid and a 1,3-dipole. rsc.org The electron-withdrawing nature of the cyano group in this compound could influence the reactivity and selectivity of these radical-mediated processes.
| Potential Transition-Metal-Free Reaction | Key Principle | Potential Application for this compound |
| Photoinduced Chan-Lam Coupling | C-N bond formation using light to activate the boronic acid and a nitrogen source. acs.org | Synthesis of specialized amides and nitrogen-containing heterocycles. |
| Radical-Mediated C-C Coupling | Generation of an aryl radical from the boronic acid for addition to various partners. nih.govrsc.org | Formation of complex carbon skeletons and biaryl compounds without metal catalysts. |
| Boron-Catalyzed Allylic Arylation | Using a strong Lewis acidic borane (B79455) to catalyze the reaction of an allylic alcohol with a boronic acid. nih.gov | Direct arylation of allylic alcohols to produce valuable substituted alkenes. |
Integration into Flow Chemistry Systems for Enhanced Synthesis
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. vapourtec.comnih.govvapourtec.com The integration of well-established reactions involving arylboronic acids into flow systems is a major area of development. nih.gov
The Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation, has been successfully adapted to continuous-flow systems. acs.orgnih.govacs.orgresearchgate.net These systems often utilize packed-bed reactors containing a heterogeneous palladium catalyst, which allows for the efficient production of biaryl compounds with minimal catalyst leaching. researchgate.netmdpi.com The use of this compound in such a setup could enable the large-scale, automated synthesis of its coupled products, which may be valuable intermediates in the pharmaceutical or materials science industries. researchgate.net Flow chemistry also allows for the safe use of otherwise hazardous reagents and the telescoping of multi-step sequences into a single, continuous operation. nih.gov For example, a three-step sequence involving lithiation, borylation, and Suzuki-Miyaura coupling has been demonstrated in a series of connected flow reactors. mdpi.com
| Flow Chemistry Advantage | Application to this compound | Relevant Research Finding |
| Scalability & Safety | Enables large-scale production of derivatives via Suzuki-Miyaura coupling with improved safety margins. researchgate.net | Continuous-flow Suzuki-Miyaura reactions have been developed for heteroaryl halides and arylboronic acids with low catalyst loadings. nih.govacs.org |
| Process Automation | Allows for automated, multi-step synthesis, potentially incorporating the formation of the boronic acid itself followed by a coupling reaction. vapourtec.com | Bromine-lithium exchange reactions to form boronic acids have been achieved using flow chemistry, suppressing side reactions. nih.gov |
| Enhanced Reaction Control | Precise control over temperature, pressure, and residence time can improve yield and selectivity, especially for sterically hindered substrates. vapourtec.com | Flow reactors can generate and consume unstable intermediates in situ, allowing for reactions that are difficult to control in batch. nih.gov |
Strategic Design of Advanced Ligands and Catalysts for Specific Transformations
Beyond its role as a synthetic building block, the structure of this compound offers intriguing possibilities for its use in the design of novel ligands and catalysts. The unique combination of a boronic acid group, a nitrile, and methyl substituents can be leveraged to create multifunctional molecules.
The boronic acid moiety is well-known for its ability to reversibly bind with diols, a property extensively used in sensors and drug delivery systems. nih.govacs.org This functionality could be integrated into a ligand framework. For example, a bifunctional ligand could be designed where the boronic acid acts as a recognition site for a diol-containing substrate, while another part of the molecule coordinates to a metal center, bringing the catalyst and substrate into close proximity. A novel adsorbent with both phenylboronic acid and amino groups has been prepared, demonstrating the potential of creating bifunctional materials. nih.gov
Furthermore, scientists have successfully incorporated non-natural amino acids containing boronic acid groups into enzymes, creating artificial metalloenzymes with unique catalytic properties. scitechdaily.com By placing the boronic acid within the chiral environment of a protein, highly enantioselective catalysis can be achieved. scitechdaily.com The specific electronic properties imparted by the cyano group in this compound could be used to tune the Lewis acidity of the boron center, potentially leading to catalysts with enhanced activity or selectivity for specific transformations.
Exploration of New Mechanistic Pathways for Enhanced Selectivity and Efficiency
A deeper understanding of reaction mechanisms is crucial for developing more efficient and selective synthetic methods. thieme-connect.de The specific structure of this compound—with its ortho-methyl groups and para-cyano group—provides a unique platform for studying how steric and electronic factors influence reaction pathways.
In the context of the Suzuki-Miyaura reaction, the three primary steps are oxidative addition, transmetalation, and reductive elimination. nih.gov The rate and efficiency of the transmetalation step are highly dependent on the nature of the boronic acid. The electron-withdrawing cyano group is expected to increase the Lewis acidity of the boron atom, which could influence its interaction with the basic medium and the palladium center.
Conversely, the two methyl groups adjacent to the boronic acid create significant steric hindrance. Such steric crowding can slow down the rate of transmetalation but can also be beneficial in certain contexts, such as in atropselective synthesis, where rotational barriers are necessary to achieve chiral biaryl products. beilstein-journals.org Studies on sterically demanding Suzuki-Miyaura couplings have shown that the choice of ligand is critical to overcoming issues like β-hydride elimination and achieving high yields. rsc.org Mechanistic investigations, potentially aided by computational chemistry, could elucidate the precise interplay of these electronic and steric effects, leading to the rational design of reaction conditions optimized for challenging substrates like this compound. thieme-connect.deresearchgate.net This could enable the synthesis of previously inaccessible, highly substituted biaryl compounds.
Q & A
Q. What are the established synthetic routes for 4-cyano-3,5-dimethylphenylboronic acid, and how do reaction conditions influence yield?
The synthesis of arylboronic acids like this compound typically involves Miyaura borylation, where halogenated precursors undergo palladium-catalyzed coupling with bis(pinacolato)diboron. For analogs such as 3-cyano-4-fluorophenylboronic acid, substituent positioning (e.g., cyano and methyl groups) can sterically hinder boron incorporation, necessitating optimized ligand systems (e.g., Pd(dppf)Cl₂) and elevated temperatures (~80–100°C) . Characterization via NMR (¹¹B, ¹H) and HPLC ensures purity (>95%), with storage at 0–6°C to prevent hydrolysis .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H NMR : Identifies aromatic proton splitting patterns (e.g., para-substituted methyl groups).
- ¹¹B NMR : Confirms boronic acid functionality (δ ~30 ppm).
- FT-IR : Detects B–O stretching (~1350 cm⁻¹) and C≡N vibrations (~2220 cm⁻¹).
- HPLC-MS : Validates molecular weight (exact mass: ~189.06 g/mol) and monitors hydrolytic degradation .
Q. How does the compound’s stability vary under aqueous vs. anhydrous conditions?
Boronic acids are prone to hydrolysis, forming boroxines. Storage at 0–6°C in anhydrous solvents (e.g., THF) with desiccants (e.g., molecular sieves) minimizes degradation. Thermal gravimetric analysis (TGA) of analogs like 4-bromo-3,5-dimethylphenylboronic acid shows decomposition above 150°C, suggesting similar stability limits for the cyano derivative .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in Suzuki-Miyaura couplings?
Density functional theory (DFT) calculations assess steric and electronic effects. The cyano group’s electron-withdrawing nature reduces electron density at the boron center, potentially slowing transmetalation. Molecular docking studies with Pd catalysts (e.g., Pd(PPh₃)₄) can optimize ligand selection for cross-coupling with aryl halides .
Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound?
Discrepancies in catalytic yields may arise from trace moisture or oxygen. Rigorous anhydrous protocols (e.g., Schlenk techniques) and kinetic studies under controlled conditions (e.g., varying Pd loading, solvent polarity) isolate variables. Comparative analysis with structurally similar compounds (e.g., 3-cyano-5-fluorophenylboronic acid) clarifies substituent effects .
Q. How does the compound perform in organic electronic device fabrication?
Derivatives like bis(arylboronate) copper complexes are used in organic light-emitting diodes (OLEDs) due to their electron-transport properties. The methyl and cyano groups in this compound may enhance thermal stability and reduce aggregation in thin films. Device testing (e.g., current-density-voltage curves) evaluates performance in hole-transport layers .
Q. What methods improve solubility for aqueous-phase reactions without compromising reactivity?
Co-solvent systems (e.g., DMSO/H₂O) or derivatization to pinacol esters enhance solubility. For instance, 4-cyano-3,5-difluorophenylboronic acid esters show improved stability in polar solvents. Dynamic light scattering (DLS) monitors colloidal aggregation in aqueous media .
Q. How does the compound’s reactivity vary with electrophilic partners in multicomponent reactions?
Kinetic studies with aldehydes (e.g., 4-formylphenylboronic acid) reveal that the cyano group directs electrophilic attack to the meta position. Competition experiments using substituted benzaldehydes quantify regioselectivity via LC-MS .
Q. What are the environmental and toxicity profiles of this compound?
Ecotoxicological assessments (e.g., Daphnia magna LC₅₀) classify boronic acids as moderately hazardous. Proper disposal involves neutralization with alkaline solutions (pH >10) to form borate salts. Occupational exposure limits (OELs) require fume hood use and PPE (gloves, goggles) .
Methodological Considerations
- Data Validation : Cross-reference NMR shifts with PubChem datasets (e.g., 3,5-dichloro-4-hydroxybenzoic acid, InChI: InChI=1S/C7H4Cl2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12)) to confirm structural assignments .
- Controlled Experiments : Use deuterated solvents (e.g., DMSO-d₆) to track reaction progress in real-time via in-situ NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
